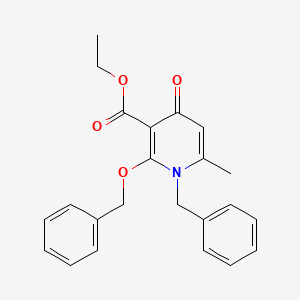
Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate is a complex organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, including benzyl and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with benzylamine and acetoacetic ester oxime, followed by alkylation with ethyl chloroformate. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce hydroxylated pyridinecarboxylates.
Scientific Research Applications
Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinecarboxylates and benzyl-substituted pyridines, such as:
- Ethyl 2-benzyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
- Benzyl 2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
Uniqueness
Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and benzyloxy groups, along with the pyridine ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-6-methyl-4-oxo-2-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C23H23NO4/c1-3-27-23(26)21-20(25)14-17(2)24(15-18-10-6-4-7-11-18)22(21)28-16-19-12-8-5-9-13-19/h4-14H,3,15-16H2,1-2H3 |
InChI Key |
WCWZTAMYFBKQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=CC1=O)C)CC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















